3-chloro-4-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c1-19(2,3)18(24)23-9-8-12-4-5-13(10-17(12)23)22-27(25,26)14-6-7-16(21)15(20)11-14/h4-7,10-11,22H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZYKIBNGKRANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pivaloylation: The indole derivative is then pivaloylated using pivaloyl chloride in the presence of a base such as pyridine to form the pivaloylindole.
Sulfonamide Formation: The pivaloylindole reacts with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The halogen atoms (chlorine and fluorine) on the aromatic ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted benzenesulfonamides.
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced indole derivatives or dehalogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In medicinal chemistry, 3-chloro-4-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide may be investigated for its potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and the indole moiety is a common pharmacophore in many biologically active compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thus inhibiting bacterial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Derivatives with Halogen Substitutions
3-Chloro-N-phenyl-phthalimide ()
- Structure : Contains a chloro-substituted phthalimide core linked to a phenyl group.
- Key Differences : Lacks the sulfonamide group and fluorine substituent present in the target compound.
- Relevance : Used in polyimide synthesis, highlighting the role of chloro-substituted aromatic systems in polymer chemistry. The absence of a sulfonamide group limits direct pharmacological comparisons but underscores the utility of halogenated aromatics in material science .
N-[(2-Substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide ()
- Structure: Features a benzenesulfonamide linked to a quinoline moiety with styryl, chloro, and hydroxy substituents.
- Key Similarities : Shares the sulfonamide group and chlorine substitution.
- Key Differences: The quinoline core and styryl group differ from the indolin-pivaloyl system in the target compound.
- Activity : Demonstrated moderate HIV integrase (IN) inhibitory activity, with enhanced potency when nitro groups are present on the benzenesulfonamide. This suggests that electron-withdrawing substituents (e.g., Cl, F) and sulfonamide orientation are critical for enzyme interaction .
Sulfonamide Derivatives with Tetrahydroquinoline Moieties
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinyl]benzenesulfonamide ()
- Structure: Contains a tetrahydroquinoline core with a propylsulfonyl group and benzenesulfonamide substituted with Cl and F.
- Key Similarities: Nearly identical to the target compound except for the pivaloyl group (vs. propylsulfonyl) and indolin (vs. tetrahydroquinoline) moiety.
- Relevance : The propylsulfonyl group may alter solubility and steric effects compared to the bulky pivaloyl group. Such structural variations could influence pharmacokinetics or target binding .
Benzothiadiazine Sulfonamides ()
- Example : 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazine-4-yl 1,1-dioxide)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.
- Key Differences : Benzothiadiazine cores and disulfonamide groups differ significantly from the target compound’s indolin-benzenesulfonamide system.
- Relevance : Benzothiadiazine sulfonamides are often diuretics (e.g., hydrochlorothiazide), suggesting that sulfonamide positioning and heterocyclic systems dictate therapeutic applications .
Structural and Functional Analysis
Physicochemical Properties
Biological Activity
3-Chloro-4-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H14ClF2N3O2S
- Molecular Weight : 351.80 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrases, which are crucial for various physiological processes including acid-base balance and fluid secretion. Additionally, the presence of the chloro and fluoro substituents enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against target proteins.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that sulfonamides can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.
Data Table: Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Inhibition of folic acid synthesis | |
| Carbonic Anhydrase Inhibition | Enzyme inhibition |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of related sulfonamides, researchers found that compounds structurally similar to this compound displayed significant cytotoxic effects on various cancer cell lines. The study reported IC50 values indicating effective concentration ranges for inducing cell death.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties, where derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that these compounds exhibited varying degrees of inhibition, suggesting potential therapeutic applications in treating bacterial infections.
Q & A
Basic: What are the common synthetic routes for 3-chloro-4-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and amine-containing intermediates. A representative approach includes:
- Step 1: Preparation of the sulfonyl chloride precursor (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) via chlorosulfonation .
- Step 2: Reaction with 1-pivaloylindolin-6-amine under basic conditions (e.g., pyridine or triethylamine) in polar aprotic solvents like DMF or NMP at 80–100°C to form the sulfonamide bond .
Key Parameters:- Solvent Choice: DMF enhances nucleophilicity but may require post-reaction purification to remove residual solvent .
- Temperature: Elevated temperatures (≥80°C) accelerate reaction kinetics but risk side reactions like hydrolysis .
- Base Selection: Triethylamine minimizes steric hindrance compared to bulkier bases, improving coupling efficiency .
Basic: How is the purity and structural integrity of this compound verified post-synthesis?
Methodological Answer:
A multi-technique approach is recommended:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold for pharmacological studies) .
- Spectroscopy:
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in the indoline-pivaloyl moiety .
Advanced: How can computational chemistry be integrated into the design of reaction conditions for this compound?
Methodological Answer:
Computational frameworks like those developed by ICReDD enable predictive optimization:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for sulfonamide bond formation .
- Solvent Screening: COSMO-RS simulations predict solvent effects on reaction thermodynamics, prioritizing solvents like NMP that stabilize intermediates .
- Machine Learning (ML): Training models on existing sulfonamide synthesis datasets (e.g., reaction time, yield) narrows optimal conditions (e.g., 85°C, 12h) without exhaustive trial-and-error .
Advanced: What strategies resolve contradictory data in biological activity assays for sulfonamide derivatives?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves: Establish EC50/IC50 values across multiple replicates to distinguish true activity from noise .
- Counter-Screens: Test against related enzymes (e.g., carbonic anhydrase isoforms) to confirm target specificity .
- Structural Probes: Co-crystallization or molecular docking (e.g., AutoDock Vina) identifies binding interactions, validating hypothesized mechanisms .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, isolating variables like buffer pH or incubation time that skew results .
Advanced: How does the trifluoromethyl and pivaloyl group influence the compound’s pharmacokinetic profile?
Methodological Answer:
- Trifluoromethyl (CF3): Enhances metabolic stability by resisting cytochrome P450 oxidation, prolonging half-life. LogP increases by ~0.5 units, improving membrane permeability .
- Pivaloyl Group (C(CH3)3):
- Pros: Steric bulk reduces off-target binding; tert-butyl esters resist esterase cleavage .
- Cons: May limit aqueous solubility. Mitigate via co-solvents (e.g., PEG-400) or salt formation (e.g., sodium sulfonate) .
Validation: Microsomal stability assays (e.g., human liver microsomes) quantify metabolic degradation rates .
Basic: What in vitro assays are recommended for initial biological screening of this compound?
Methodological Answer:
Prioritize target-agnostic screens to identify potential mechanisms:
- Enzyme Inhibition: Carbonic anhydrase, cyclooxygenase, or kinase panels (e.g., Eurofins’ SelectScreen®) .
- Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 thresholds <10 μM .
- Solubility: Equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to guide formulation .
Advanced: How can isotopic labeling (e.g., 14C, 19F) aid in studying this compound’s metabolic fate?
Methodological Answer:
- 14C-Labeling: Track metabolic pathways via scintillation counting in urine/feces from rodent studies .
- 19F-NMR: Exploit fluorine’s high NMR sensitivity to detect metabolites in plasma without interference from biological matrices .
Protocol: Administer labeled compound intravenously, collect biofluids at timed intervals, and analyze via LC-MS/NMR .
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Waste Disposal: Quench residual sulfonyl chlorides with ice-cold sodium bicarbonate before aqueous disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
